molecular formula C19H19N3O4 B11479043 4-(furan-2-yl)-5-(2-methoxyethyl)-3-(4-methoxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one

4-(furan-2-yl)-5-(2-methoxyethyl)-3-(4-methoxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one

Cat. No.: B11479043
M. Wt: 353.4 g/mol
InChI Key: FJSCHHBAOCAPFW-UHFFFAOYSA-N
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Description

4-(Furan-2-yl)-5-(2-methoxyethyl)-3-(4-methoxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(furan-2-yl)-5-(2-methoxyethyl)-3-(4-methoxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one typically involves multi-step organic reactions. One common route includes:

    Formation of the Pyrrolo[3,4-c]pyrazole Core: This can be achieved through a cyclization reaction involving a hydrazine derivative and an appropriate diketone or ketoester.

    Functionalization: Subsequent steps involve the introduction of the furan, methoxyethyl, and methoxyphenyl groups through various substitution reactions. These steps often require specific catalysts and conditions, such as palladium-catalyzed cross-coupling reactions or Friedel-Crafts acylation.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to handle larger quantities of starting materials and reagents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,3-dione derivatives.

    Reduction: Reduction reactions can target the carbonyl group in the dihydropyrrolo[3,4-c]pyrazole ring, potentially converting it to a hydroxyl group.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the aromatic rings and the pyrazole core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols) are employed under conditions that may include acidic or basic catalysts.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furan-2,3-dione derivatives, while reduction of the carbonyl group may produce hydroxyl derivatives.

Scientific Research Applications

Chemistry

In organic synthesis, this compound can serve as a building block for the construction of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel materials.

Biology

In biological research, derivatives of this compound may exhibit interesting bioactivities, such as antimicrobial, anti-inflammatory, or anticancer properties. These potential activities make it a candidate for drug discovery and development.

Medicine

The compound’s structure suggests it could interact with various biological targets, making it a potential lead compound for the development of new pharmaceuticals. Its ability to undergo various chemical modifications allows for the optimization of its pharmacological properties.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings. Its unique functional groups may impart desirable characteristics to these materials.

Mechanism of Action

The mechanism by which 4-(furan-2-yl)-5-(2-methoxyethyl)-3-(4-methoxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one exerts its effects depends on its specific application. In medicinal chemistry, it may interact with enzymes or receptors, modulating their activity. The furan and pyrazole rings could participate in hydrogen bonding or π-π interactions with biological targets, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    4-(Furan-2-yl)-3-(4-methoxyphenyl)-1H-pyrazole: Lacks the methoxyethyl group and the dihydropyrrolo[3,4-c]pyrazole ring.

    5-(2-Methoxyethyl)-3-(4-methoxyphenyl)-1H-pyrazole: Lacks the furan ring and the dihydropyrrolo[3,4-c]pyrazole ring.

    4-(Furan-2-yl)-5-(2-methoxyethyl)-1H-pyrazole: Lacks the methoxyphenyl group and the dihydropyrrolo[3,4-c]pyrazole ring.

Uniqueness

The uniqueness of 4-(furan-2-yl)-5-(2-methoxyethyl)-3-(4-methoxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one lies in its combination of multiple functional groups and ring systems. This structural complexity allows for diverse chemical reactivity and potential biological activity, setting it apart from simpler analogs.

Properties

Molecular Formula

C19H19N3O4

Molecular Weight

353.4 g/mol

IUPAC Name

4-(furan-2-yl)-5-(2-methoxyethyl)-3-(4-methoxyphenyl)-1,4-dihydropyrrolo[3,4-c]pyrazol-6-one

InChI

InChI=1S/C19H19N3O4/c1-24-11-9-22-18(14-4-3-10-26-14)15-16(20-21-17(15)19(22)23)12-5-7-13(25-2)8-6-12/h3-8,10,18H,9,11H2,1-2H3,(H,20,21)

InChI Key

FJSCHHBAOCAPFW-UHFFFAOYSA-N

Canonical SMILES

COCCN1C(C2=C(C1=O)NN=C2C3=CC=C(C=C3)OC)C4=CC=CO4

Origin of Product

United States

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